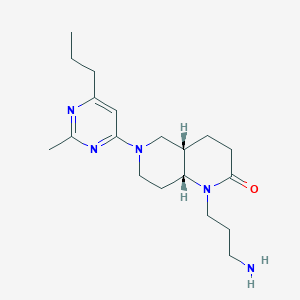
N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMPO is a stable nitroxide radical that has been widely used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy.
Wirkmechanismus
N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide acts as a spin trap by reacting with free radicals to form stable adducts. The resulting adducts can be detected using EPR spectroscopy, providing information on the type and quantity of free radicals present in a biological system. This compound has been shown to trap a variety of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can protect against oxidative stress in various biological systems. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects and can protect against neuronal damage in various models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide is its stability, which allows for accurate detection of free radicals using EPR spectroscopy. This compound is also relatively non-toxic and can be used in various biological systems without significant side effects. However, this compound has some limitations, including its relatively low reactivity with some free radicals and its potential to form adducts with other molecules in biological systems.
Zukünftige Richtungen
There are many potential future directions for research on N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide. One area of interest is the development of new spin traps with increased reactivity and selectivity for specific free radicals. Another area of interest is the use of this compound in vivo to study free radical reactions in living organisms. Additionally, this compound has potential applications in the development of new antioxidant and anti-inflammatory therapies.
Synthesemethoden
N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyridine-2-carboxylic acid with acetic anhydride and phosphorus pentoxide, or the reaction of 3,5-dimethylpyridine-2-carboxylic acid with acetic anhydride and acetic acid. The yield of this compound is typically around 70-80%, and the purity can be increased using various purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide has been widely used as a spin trap in EPR spectroscopy to study free radical reactions in various biological systems. This compound can trap free radicals and form stable adducts, which can be detected using EPR spectroscopy. This technique has been used to study oxidative stress, inflammation, and other biological processes.
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5-4-6(2)10-9(13)8(5)11-7(3)12/h4H,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEHPRMUYPWMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)
![ethyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5344299.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)


![N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![N-[2-(4-fluorophenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5344335.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)